![molecular formula C9H6BrNO3 B1413789 3-Bromo-2-cyano-6-methoxybenzoic acid CAS No. 1804402-05-8](/img/structure/B1413789.png)
3-Bromo-2-cyano-6-methoxybenzoic acid
Overview
Description
Benzoic acid derivatives such as “3-Bromo-2-methoxybenzoic acid” are aromatic carboxylic acids where one of the hydrogen atoms in the benzene ring is replaced by a carboxyl group (-COOH) . They are widely used in the synthesis of various other organic compounds .
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the benzene ring .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-methoxybenzoic acid” would consist of a benzene ring with a bromine atom, a methoxy group (-OCH3), and a carboxyl group (-COOH) attached to it .Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of chemical reactions, including esterification, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-methoxybenzoic acid” would depend on its specific structure. For example, “3-Bromo-2-methoxybenzoic acid” has a molecular weight of 231.04 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2-cyano-6-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHPUWZPDSPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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